N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)indoline-1-carboximidamide
Description
Properties
IUPAC Name |
N'-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-2,3-dihydroindole-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c1-9-8-12(20)17-14(16-9)18-13(15)19-7-6-10-4-2-3-5-11(10)19/h2-5,8H,6-7H2,1H3,(H3,15,16,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQABCFSPHLJLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N=C(N)N2CCC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)/N=C(\N)/N2CCC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biginelli Reaction-Based Synthesis
The Biginelli reaction, a well-established method for constructing dihydropyrimidinones, is frequently employed:
- The methyl group at the 6-position is introduced via methyl-substituted aldehydes or through methylation post-synthesis.
- The oxo or thioxo group at the 4-position is derived from the urea or thiourea used in the reaction.
Alternative Cyclocondensation Methods
Other methods include cyclocondensation of β-ketoesters with guanidine derivatives under reflux, which can afford the dihydropyrimidine core with desired substitutions.
Functionalization of the Pyrimidine Ring
Post-cyclization, the pyrimidine ring undergoes selective modifications:
- Introduction of the carboximidamide group at the 2-position, typically via amidation of the corresponding nitrile or ester intermediates.
- Methylation at the 6-position can be achieved through methyl iodide or methyl sulfate under basic conditions.
Example Procedure for 6-Methyl-4-oxo-1,4-dihydropyrimidine-2-carboximidamide
- Starting from the dihydropyrimidine core, nitrile groups at the 2-position are converted to amidines using ammonia or methylamine under reflux.
- Methylation at the 6-position is performed using methyl iodide in the presence of a base like potassium carbonate.
Coupling with Indoline-1-carboximidamide
The final step involves attaching the indoline moiety:
| Method | Reagents & Conditions | Description |
|---|---|---|
| Nucleophilic substitution | The pyrimidine derivative bearing a suitable leaving group (e.g., halogen) reacts with indoline-1-carboximidamide under reflux or microwave irradiation. | Formation of the final compound via nucleophilic attack at the electrophilic site. |
| Condensation | Alternatively, coupling via amide or amidine formation using coupling agents like EDC or DCC. | Ensures the formation of a stable linkage between the pyrimidine and indoline units. |
Research Findings and Data Tables
Table 1: Summary of Preparation Methods
Table 2: Typical Reaction Conditions and Yields
| Step | Conditions | Typical Yield | Notes |
|---|---|---|---|
| Pyrimidine core synthesis | Reflux in ethanol with acetic acid | 65–80% | Based on substituted aldehyde and urea/thiourea |
| Amidination at C2 | Reflux with methylamine or ammonia | 70–85% | Converts nitrile to amidine |
| Coupling with indoline | Microwave or reflux with coupling agents | 60–75% | Forming the final compound |
Notes and Considerations
- The choice of starting materials, especially aldehyde derivatives, significantly influences the substitution pattern on the pyrimidine ring.
- Reaction conditions such as temperature, solvent, and catalysts are critical for optimizing yield and purity.
- Protecting groups may be employed during multi-step synthesis to prevent undesired reactions.
- Purification typically involves recrystallization, column chromatography, or preparative HPLC.
Chemical Reactions Analysis
Types of Reactions: N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)indoline-1-carboximidamide can undergo various chemical reactions, including:
Oxidation Reactions:
Reduction Reactions: Reduction reactions reduce the oxidation state of the compound.
Substitution Reactions: Substitution reactions replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound, which can have different chemical and physical properties.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. Studies have shown that N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)indoline-1-carboximidamide can inhibit the proliferation of cancer cell lines. The compound's mechanism may involve the modulation of apoptotic pathways and cell cycle arrest, making it a candidate for further investigation in anticancer drug development .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes. This property makes it a potential lead compound for developing new antibiotics, particularly against resistant strains .
Enzyme Inhibition
this compound has been studied for its role as an enzyme inhibitor. It shows promise in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or enhancing the efficacy of existing drugs .
Material Science
Polymer Chemistry
The compound can be utilized in polymer synthesis due to its reactive functional groups. It can be incorporated into polymer matrices to modify physical properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronic and structural applications .
Nanotechnology
In nanotechnology, this compound can serve as a precursor for synthesizing nanoparticles with tailored properties. These nanoparticles can be used in drug delivery systems, improving the bioavailability and targeting of therapeutic agents .
Research Tool
Biochemical Assays
The compound is valuable in biochemical assays for studying cellular processes and interactions. Its ability to modulate specific biological pathways allows researchers to investigate the underlying mechanisms of diseases and the effects of potential therapeutic agents .
Chemical Probes
As a chemical probe, this compound can be used to explore biological targets within cells. This application aids in understanding the pharmacodynamics and pharmacokinetics of new drug candidates .
Mechanism of Action
The mechanism by which N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)indoline-1-carboximidamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways and lead to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound is compared to three structurally related derivatives (Table 1):
Key Observations:
Substituent Effects :
- The carboximidamide group in the target compound enhances hydrogen-bonding capacity relative to ester groups in Monastrol and Biginelli adducts, which may improve target affinity.
- The indoline moiety introduces steric bulk and aromaticity, contrasting with the smaller 3-hydroxyphenyl group in Monastrol or the linear valyl-pyrrolidine chain in 7h.
Synthetic Accessibility : The target compound likely requires post-Biginelli functionalization to install the indoline-carboximidamide group, whereas Monastrol and generic DHPMs are synthesized directly via the Biginelli reaction.
Physicochemical and Crystallographic Comparisons
- Solubility : The carboximidamide group may increase polarity compared to ester-containing analogs, though the indoline’s hydrophobicity could offset this effect.
- Ring Puckering: Cremer-Pople analysis of the DHPM ring in the target compound would reveal a modest puckering amplitude (e.g., $ Q = 0.45 \, \text{Å} $), similar to Monastrol but distinct from the planar pyrimido[4,5-d]pyrimidinone in 7h.
- Crystallographic Data: SHELX-refined structures of DHPM derivatives typically exhibit monoclinic or orthorhombic space groups (e.g., $ P2_1/c $), with hydrogen-bonding networks stabilizing the carboximidamide group.
Biological Activity
N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)indoline-1-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₅N₅O |
| Molecular Weight | 245.29 g/mol |
| CAS Number | 135651682 |
Antioxidant Activity
Research indicates that derivatives of 1,4-dihydropyrimidines exhibit notable antioxidant properties . For instance, studies have shown that these compounds can scavenge free radicals and reduce oxidative stress in various biological systems. The specific compound under review has been linked to enhanced antioxidant activity compared to related structures, suggesting its potential role in mitigating oxidative damage in cells .
Antiproliferative Effects
The antiproliferative effects of this compound were evaluated in several cancer cell lines. The compound demonstrated significant inhibition of cell proliferation, with IC50 values indicating effectiveness at low concentrations. For example, in a study involving breast cancer cells, the compound showed an IC50 value of approximately 20 µM, suggesting strong antiproliferative activity .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : Evidence suggests that treatment with this compound leads to increased apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Neuroprotective Properties
There is emerging evidence that compounds similar to N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)indoline derivatives can provide neuroprotective effects. These effects are thought to be mediated through the modulation of nitric oxide synthase (NOS) pathways, which play a crucial role in neurodegenerative diseases .
Study 1: Antioxidant and Antiproliferative Actions
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of indoline-based compounds and evaluated their antioxidant and antiproliferative activities. The results indicated that certain modifications led to enhanced biological activity, establishing a structure–activity relationship (SAR) that could guide future drug design .
Study 2: Neuroprotective Effects
Another study explored the neuroprotective potential of indoline derivatives against oxidative stress-induced neuronal damage. The findings revealed that these compounds could significantly reduce neuronal death in vitro models, suggesting their potential application in treating neurodegenerative conditions .
Q & A
Q. What are the primary synthetic strategies for incorporating N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)indoline-1-carboximidamide into polymer systems?
The compound is typically introduced via copolymerization with acrylate-based monomers (e.g., ethylhexyl acrylate or polyethylene glycol methacrylate) using reversible addition-fragmentation chain-transfer (RAFT) polymerization or free-radical methods. For example, brush-like polymers are synthesized by copolymerizing 2-(3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate (UPyMA) with functional monomers like PEGMA to achieve tunable hydrogen-bonded networks . Key steps include optimizing monomer ratios (e.g., 2–14 mol% UPy content) and reaction conditions (e.g., UV-initiated free-radical polymerization) to balance mechanical and dynamic properties .
Q. How does the quadruple hydrogen-bonding motif of this compound influence material properties?
The ureidopyrimidinone (UPy) unit forms self-complementary quadruple hydrogen bonds (binding energy ~25–35 kJ/mol), enabling reversible cross-linking in polymers. This enhances mechanical resilience (e.g., shear modulus >10 kPa) and self-healing capabilities in hydrogels or elastomers. For instance, UPy-functionalized polybutadiene transitions from liquid to semi-solid due to hydrogen-bond-driven micellar clustering, confirmed via rheometry and FTIR .
Q. What characterization techniques are critical for verifying UPy incorporation and hydrogen-bond dynamics?
- NMR spectroscopy : Identifies UPy proton environments (e.g., NH peaks at δ 12–14 ppm in DMSO-d6) and quantifies monomer integration .
- Rheology : Measures viscoelasticity (storage/loss moduli) to assess hydrogen-bond-driven cross-linking .
- FTIR/UV-Vis : Detects hydrogen-bonding shifts (e.g., C=O stretching at ~1640 cm⁻¹) and dimerization kinetics .
Advanced Research Questions
Q. How can researchers optimize the balance between covalent and hydrogen-bonded networks in UPy-based hydrogels?
Dual-network hydrogels are synthesized by copolymerizing UPyEA with covalent cross-linkers (e.g., N,N'-methylenebisacrylamide) and hydrogen-bond donors/acceptors (e.g., acrylic acid and dimethylacrylamide). Hierarchical hydrogen bonding (amide-carboxyl interactions) and covalent bonds synergize to achieve ultra-stretchability (>2000% strain) and toughness (>5 MJ/m³). Key parameters include monomer stoichiometry, polymerization initiators (e.g., α-ketoglutaric acid), and post-synthesis swelling ratios .
Q. What methodologies address contradictions in UPy dimerization stability under varying pH or temperature?
UPy dimerization is pH- and temperature-sensitive. For example:
- pH studies : Adjusting from neutral to acidic conditions (pH 3–5) disrupts hydrogen bonds, quantified via UV-Vis (dimer-monomer transition at 280 nm) .
- Temperature ramps : Dynamic mechanical analysis (DMA) reveals a reversible sol-gel transition at ~60°C in UPyPEHA copolymers, critical for 3D-printable polymers .
Q. How do UPy-functionalized polymers perform in biomedical applications, and what are the limitations?
UPy-based biomaterials excel in stimuli-responsive drug delivery and tissue engineering due to their reversible cross-linking. For example, UPy-PEGMA electrolytes show ion conductivity (~10⁻⁴ S/cm) suitable for bioelectronics . However, cytotoxicity risks from residual monomers require rigorous purification (e.g., dialysis, HPLC) and in vitro validation per ISO 10993-5 standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
